

# Technical Guide: Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name:	Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate
Cat. No.:	B597242

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CAS Number: 1233932-12-1

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate** is a heterocyclic organic compound featuring a piperidine core structure. The presence of dimethyl substituents at the 2 and 6 positions, a ketone group at the 4 position, and a benzyl carboxylate group on the nitrogen atom defines its chemical architecture. While detailed peer-reviewed literature on this specific molecule is limited, its structural motifs are of significant interest in medicinal chemistry. Notably, it is cited as a potential intermediate in the synthesis of calcium channel blockers, such as amlodipine and other dihydropyridine derivatives<sup>[1]</sup>. This guide provides a summary of the available data for this compound and presents comparative information for structurally related and more extensively studied analogues.

## Physicochemical Properties

The fundamental physicochemical properties of **Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate**, as collated from chemical supplier databases, are presented below.

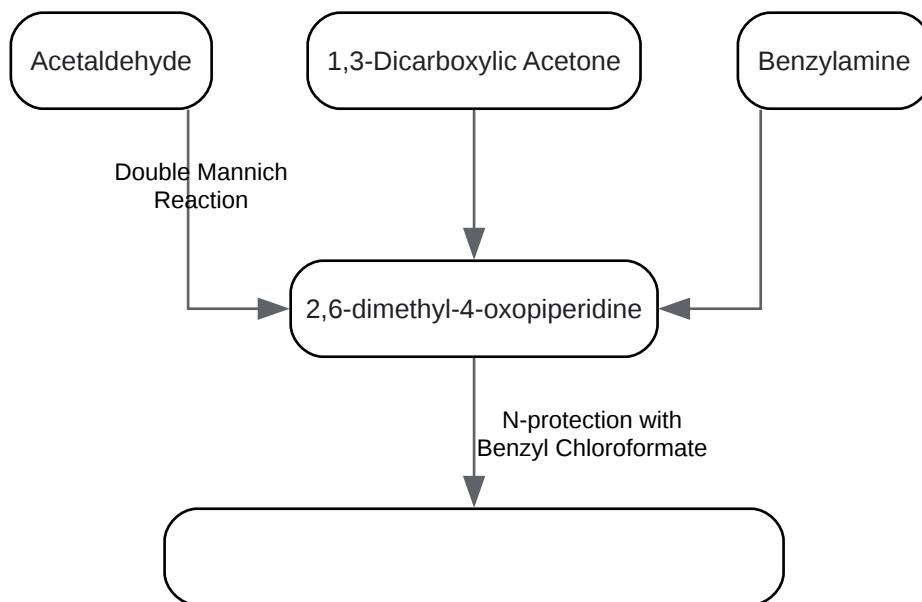
Property	Value	Source
CAS Number	1233932-12-1	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>15</sub> H <sub>19</sub> NO <sub>3</sub>	<a href="#">[5]</a>
Molecular Weight	261.32 g/mol	
Boiling Point	393.2±42.0°C	N/A

## Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of **Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate** are not readily available in published scientific literature. However, the synthesis of the core structure, a 2,6-disubstituted-4-oxopiperidine, can be conceptualized through established organic chemistry reactions. A plausible synthetic pathway is a modification of the Mannich reaction.

A US patent describes a general method for preparing N-protected 2,6-dialkyl-4-oxopiperidines via a double Mannich reaction involving an alkylaldehyde, a 1,3-dicarboxylic acetone, and an ammonium source. The resulting nitrogen can then be protected with a suitable group, such as a Boc (tert-butyloxycarbonyl) group<sup>[6]</sup>. For the target molecule, this would be followed by the introduction of the benzyl carboxylate group.

A logical workflow for a potential synthesis is outlined in the diagram below.



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Caption: Plausible synthetic workflow for the target compound.

## Comparative Analysis with Structurally Related Compounds

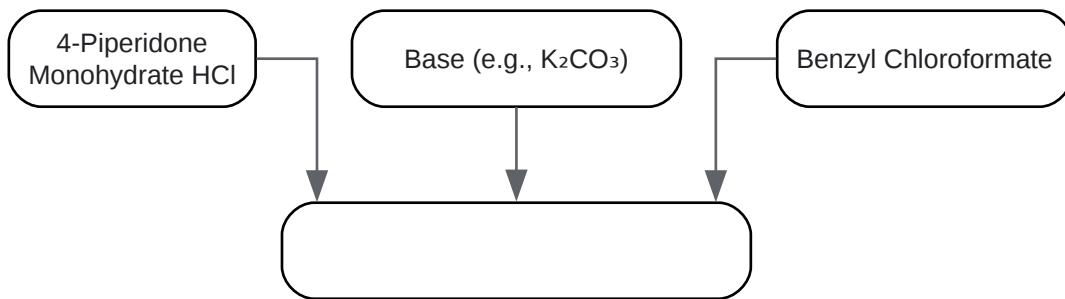
Given the limited data on **Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate**, an examination of its structural analogues provides valuable context for its potential reactivity and biological applications.

### **Benzyl 4-oxo-1-piperidinecarboxylate (CAS: 19099-93-5)**

This compound, lacking the dimethyl substituents, is a well-documented precursor in the synthesis of various biologically active molecules. It is often referred to as N-Cbz-4-piperidone.

Synthesis of N-Cbz-4-piperidone:

A common method involves the reaction of 4-piperidone monohydrate hydrochloride with benzyl chloroformate in the presence of a base, such as potassium carbonate or diisopropylethylamine[7][8].



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Caption: Synthesis of Benzyl 4-oxo-1-piperidinecarboxylate.

Experimental Protocol for N-Cbz-4-piperidone Synthesis:

A stirred solution of 4-oxopiperidine hydrochloride monohydrate (1.0 g, 6.5 mmol) in dry dichloromethane (40 mL) is cooled to 0°C. Diisopropylethylamine (3.40 mL, 19.5 mmol) is added, and the mixture is stirred for five minutes. Benzyl chloroformate (1.54 mL, 10.7 mmol) is then added over 20 minutes. The reaction is allowed to warm to room temperature and stirred for two hours. The mixture is then partitioned between dichloromethane and water. The aqueous phase is extracted with dichloromethane, and the combined organic phases are washed with brine, dried over  $\text{Na}_2\text{SO}_4$ , and concentrated. The product can be purified by column chromatography[8].

## Benzyl 2,2-dimethyl-4-oxopiperidine-1-carboxylate (CAS: 132644-87-2)

This isomer, with two methyl groups on the same carbon atom, is commercially available, indicating its utility in research and development. While specific reaction protocols are not detailed in the available search results, its existence suggests that synthetic routes to dimethylated piperidinone carboxylates are established.

## Biological Activity and Applications

The primary suggested application for **Benzyl 2,2-dimethyl-4-oxopiperidine-1-carboxylate** is as a building block in pharmaceutical synthesis, particularly for calcium channel blockers[1]. The piperidine scaffold is a common feature in many biologically active compounds due to its ability to adopt various conformations and present substituents in defined spatial orientations.

No specific signaling pathways or detailed biological activity data for the target compound have been found in the public domain. Research on related piperidine derivatives suggests a broad range of potential biological targets. For instance, various functionalized piperidines are investigated for their roles in modulating neurotransmitter reuptake and enzyme inhibition[2].

## Conclusion

**Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate** (CAS: 1233932-12-1) is a chemical intermediate with potential applications in drug discovery, particularly in the synthesis of cardiovascular drugs. While comprehensive scientific data for this specific compound is not widely published, its structural characteristics and the established chemistry of related piperidine derivatives provide a foundation for its further investigation. Researchers and drug development professionals are encouraged to utilize the information on analogous compounds as a guide for developing synthetic strategies and exploring the potential biological activities of this and related molecules. Further research is warranted to fully characterize its chemical and biological properties.

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